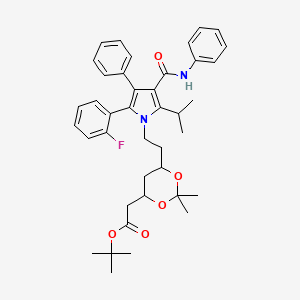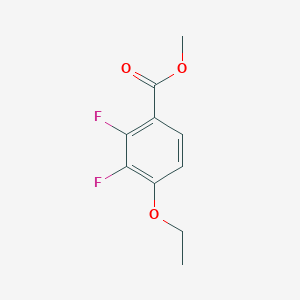
(4-Fluorobenzylidene)carbamic acidcyclohexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorobenzylidene)carbamic acidcyclohexyl ester is a chemical compound with the molecular formula C14H16FNO2 and a molecular weight of 249.28 g/mol It is known for its unique structure, which includes a fluorobenzylidene group attached to a carbamic acid cyclohexyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobenzylidene)carbamic acidcyclohexyl ester typically involves the reaction of 4-fluorobenzaldehyde with cyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorobenzylidene)carbamic acidcyclohexyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(4-Fluorobenzylidene)carbamic acidcyclohexyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Fluorobenzylidene)carbamic acidcyclohexyl ester involves its interaction with specific molecular targets. The fluorobenzylidene group can interact with enzymes or receptors, leading to changes in their activity. The carbamic acid ester moiety may also play a role in modulating the compound’s effects by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorobenzylidene)carbamic acidcyclohexyl ester
- (4-Bromobenzylidene)carbamic acidcyclohexyl ester
- (4-Methylbenzylidene)carbamic acidcyclohexyl ester
Uniqueness
(4-Fluorobenzylidene)carbamic acidcyclohexyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, and methyl analogs .
Properties
Molecular Formula |
C14H16FNO2 |
|---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
cyclohexyl (NE)-N-[(4-fluorophenyl)methylidene]carbamate |
InChI |
InChI=1S/C14H16FNO2/c15-12-8-6-11(7-9-12)10-16-14(17)18-13-4-2-1-3-5-13/h6-10,13H,1-5H2/b16-10+ |
InChI Key |
IZMKIOAGSXZAMD-MHWRWJLKSA-N |
Isomeric SMILES |
C1CCC(CC1)OC(=O)/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
C1CCC(CC1)OC(=O)N=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B12095149.png)
![5-Acetamido-2-[[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12095153.png)
